Cas no 819792-53-5 (2-Propen-1-one, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]-)
![2-Propen-1-one, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]- structure](https://www.kuujia.com/scimg/cas/819792-53-5x500.png)
819792-53-5 structure
Product name:2-Propen-1-one, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]-
2-Propen-1-one, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- 2-Propen-1-one, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]-
- 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
- 819792-53-5
- DTXSID70839925
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- Inchi: InChI=1S/C16H10ClF3O/c17-14-3-1-2-11(10-14)4-9-15(21)12-5-7-13(8-6-12)16(18,19)20/h1-10H
- InChI Key: PLYPWSSAGABBNA-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)C(F)(F)F
Computed Properties
- Exact Mass: 310.0372271g/mol
- Monoisotopic Mass: 310.0372271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 5.2
- Topological Polar Surface Area: 17.1Ų
2-Propen-1-one, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]- Related Literature
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
819792-53-5 (2-Propen-1-one, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]-) Related Products
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